An In-depth Technical Guide to a Key Synthetic Intermediate: 4-Chloro-3-ethoxyaniline
An In-depth Technical Guide to a Key Synthetic Intermediate: 4-Chloro-3-ethoxyaniline
A Note on Chemical Identification: Initial searches for the compound 4-Chloro-3-ethoxyaniline with CAS number 852854-42-3 did not yield a positive identification in public chemical databases. This guide will instead focus on a structurally related and commercially significant compound, 4-Ethoxyaniline , also known as p-Phenetidine, which has the CAS number 156-43-4 .[1][2][3] For clarity and accuracy, this whitepaper will detail the properties, synthesis, and applications of 4-Ethoxyaniline. A comparative discussion on the potential characteristics of the originally named compound, 4-Chloro-3-ethoxyaniline, will be included based on established principles of organic chemistry.
Section 1: Introduction to 4-Ethoxyaniline (p-Phenetidine)
4-Ethoxyaniline is an aromatic organic compound with the chemical formula C₈H₁₁NO.[2][3][4] It is a derivative of aniline, featuring an ethoxy group (-OCH₂CH₃) at the para (4-) position of the benzene ring.[1] This compound is a colorless to reddish-brown liquid that can darken upon exposure to air and light.[2] It serves as a versatile intermediate in the synthesis of a wide range of commercially important products, including dyes, pharmaceuticals, and other specialty chemicals.[2][4]
Table 1: Physicochemical Properties of 4-Ethoxyaniline
| Property | Value |
| CAS Number | 156-43-4[1][3] |
| Molecular Formula | C₈H₁₁NO[2][3][4] |
| Molecular Weight | 137.18 g/mol [1][3] |
| Appearance | Colorless to reddish-brown liquid[2] |
| Melting Point | 2-5 °C |
| Boiling Point | 250-254 °C[2] |
| Density | 1.065 g/mL at 25 °C |
| Refractive Index | 1.559 at 20 °C |
Section 2: Synthesis of Substituted Anilines
The synthesis of substituted anilines like 4-ethoxyaniline and the hypothetical 4-chloro-3-ethoxyaniline typically involves the reduction of the corresponding substituted nitrobenzene. This is a fundamental transformation in industrial organic chemistry.
A common synthetic route for 4-chloroaniline involves the catalytic hydrogenation of p-chloronitrobenzene using a catalyst like Raney nickel.[5] This reaction is typically carried out in a solvent such as ethanol under hydrogen pressure.[5]
Conceptual Synthesis of 4-Chloro-3-ethoxyaniline:
A plausible laboratory-scale synthesis for 4-Chloro-3-ethoxyaniline would likely start from a commercially available precursor such as 2-chloro-5-nitrophenol. The synthesis could proceed via the following conceptual steps:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 2-chloro-5-nitrophenol would be deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) and then reacted with an ethylating agent like ethyl iodide or diethyl sulfate to form 4-chloro-3-ethoxynitrobenzene.
-
Reduction of the Nitro Group: The nitro group of the resulting 4-chloro-3-ethoxynitrobenzene would then be reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Palladium, Platinum, or Nickel catalyst) or by using a metal-acid system like tin and hydrochloric acid.
Caption: Conceptual synthetic workflow for 4-Chloro-3-ethoxyaniline.
Section 3: Spectroscopic Characterization
The structural elucidation of substituted anilines relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data for 4-Chloro-3-ethoxyaniline:
-
¹H NMR: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl group protons. The aromatic region would display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro, ethoxy, and amino substituents.
-
¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the two carbons of the ethyl group and the six carbons of the aromatic ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.
-
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
For comparison, spectroscopic data for the related compound, 3-ethoxyaniline, is publicly available and shows characteristic peaks for the ethoxy and amino-substituted benzene ring.[6]
Section 4: Applications in Research and Drug Development
Substituted anilines are crucial building blocks in the pharmaceutical and agrochemical industries. The presence of halogen and alkoxy groups on the aniline ring can significantly influence the biological activity of the resulting molecules.
Established Applications of Related Compounds:
-
4-Ethoxyaniline (p-Phenetidine): This compound is a known intermediate in the synthesis of pharmaceuticals and dyes.[2][4] It is a metabolite of the drugs phenacetin and bucetin.[2]
-
4-Chloroaniline: This is a key intermediate in the production of various pesticides, drugs, and dyes.[7]
Potential Applications of 4-Chloro-3-ethoxyaniline:
The unique substitution pattern of 4-chloro-3-ethoxyaniline makes it an attractive scaffold for medicinal chemistry. The combination of a chloro group (which can modulate lipophilicity and metabolic stability) and an ethoxy group (which can participate in hydrogen bonding) on an aniline core provides a template for designing molecules with specific biological targets. Chloro-containing compounds are prevalent in FDA-approved drugs, highlighting the importance of this functional group in drug design.[8][9]
Caption: Role of substituted anilines as intermediates in various industries.
Section 5: Safety and Handling
Substituted anilines, as a class of compounds, should be handled with care due to their potential toxicity.
General Safety Precautions for Anilines:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin, eyes, and clothing.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
First Aid:
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[10][11]
-
Skin Contact: Wash off immediately with plenty of soap and water.[10] Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[10][11] Remove contact lenses if present and easy to do.[10][11]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10][11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Store locked up.[10][11]
Many chloroanilines are classified as toxic and may have other health hazards, including the potential to cause cancer.[12] 4-Ethoxyaniline is also classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[2][13]
References
- 4-Chloro-3-methoxyaniline - SAFETY DATA SHEET. (2012-07-05).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).
- 4-Chloro-3-ethoxyaniline - MySkinRecipes.
- Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective - NINGBO INNO PHARMCHEM CO.,LTD.
- Safety data sheet - CPAChem. (2024-01-17).
- Sourcing 4-Chloro-3-methoxyaniline: A Key Intermediate for Chemical Innovation. (2025-11-01).
- 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem.
- 4-Chloroaniline 103500 - Safety Data Sheet.
- The Chemical Versatility of 4-Ethoxyaniline: From Dyes to Potential Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD.
- p-Phenetidine - Wikipedia.
- 4-Chloroaniline synthesis - ChemicalBook.
- 4-Ethoxyaniline 0.98 p-Phenetidine - Sigma-Aldrich.
- 4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).
- p-Phenetidine (4-Ethoxyaniline) - Advent Chembio.
- 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019-07-01).
- 4-Chloroaniline | C6H6ClN | MD Topology | NMR | X-Ray.
- 156-43-4 Phenetidine C8H11NO, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem.
- 3-Ethoxyaniline(621-33-0) 1H NMR spectrum - ChemicalBook.
Sources
- 1. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 3. p-Phenetidine (4-Ethoxyaniline) | Advent [adventchembio.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Ethoxyaniline(621-33-0) 1H NMR [m.chemicalbook.com]
- 7. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. cpachem.com [cpachem.com]
